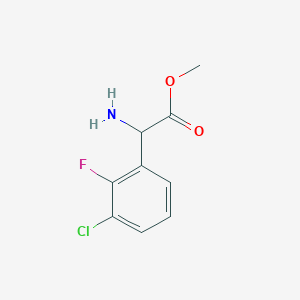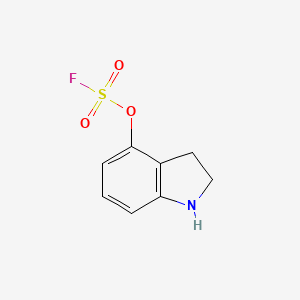
2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoids This compound is characterized by the presence of hydroxyl and methoxy groups attached to a phenyl ring, along with a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3,5-dimethoxybenzaldehyde.
Reaction Steps: The key steps include the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product.
Reaction Conditions: The reactions are usually carried out under reflux conditions with appropriate solvents like ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the propanoic acid side chain can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanoic acids.
Scientific Research Applications
2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways and the inhibition of cell proliferation.
Comparison with Similar Compounds
2-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid can be compared with other similar compounds:
Similar Compounds: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, 3-(3,4-Dimethoxyphenyl)propanoic acid, and 3-(2,4-Dihydroxyphenyl)propanoic acid.
Uniqueness: The presence of both hydroxyl and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
Molecular Formula |
C11H14O6 |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
2-hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O6/c1-16-8-4-6(3-7(12)11(14)15)5-9(17-2)10(8)13/h4-5,7,12-13H,3H2,1-2H3,(H,14,15) |
InChI Key |
HASHRMGKSZWHLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)





